molecular formula C11H10N2O B3092490 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚-1-酮 CAS No. 122852-78-2

2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚-1-酮

货号 B3092490
CAS 编号: 122852-78-2
分子量: 186.21 g/mol
InChI 键: LFBMTFQWORFEHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound . It has been the subject of research due to its potential anti-tumor activity . This compound and its derivatives have been designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one involves the condensation of piperidin-4-one and its derivatives with arylamines . An alternative method involves the synthesis of 2-ethoxycarbonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole from 2-iodoaniline and N-ethoxycarbonylpiperidin-4-one with the aid of the Heck reaction .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is complex, and it is a member of beta-carbolines .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one are primarily related to its synthesis. The introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of this compound .

科学研究应用

Anti-Cancer Agents

This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Inhibitors of CDK4

The compound has been used as a reactant for the preparation of inhibitors of Cyclin-Dependent Kinase 4 (CDK4) . CDK4 is a key player in cell cycle regulation and its inhibition can lead to the halt of cell proliferation, making it a target for cancer therapeutics .

EGFR and Aurora A Kinase Inhibitors

It has been used as a reactant for the preparation of aminofuranopyrimidines as Epidermal Growth Factor Receptor (EGFR) and Aurora A kinase inhibitors . Both EGFR and Aurora A kinase are involved in cell proliferation and are targets for cancer treatment .

HDAC6 Inhibitors

The compound has been used as a reactant for the preparation of neuroprotective Histone Deacetylase 6 (HDAC6) inhibitors . HDAC6 is a unique member of the histone deacetylase family and plays a major role in neurodegenerative diseases .

Synthesis of Eudistomin U

It has been used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U via IBX mediated room temperature oxidative aromatization . Eudistomin U is a natural product with potential anti-cancer properties .

Molecular Docking Studies

The compound has been used in molecular docking studies to reveal the binding orientations of synthesized compounds in the active site of c-Met . This can provide valuable insights into the design of new drugs .

Molecular Dynamics Simulations

It has been used in molecular dynamics simulations to evaluate the binding stabilities between the synthesized compounds and their receptors . This can help in understanding the interactions at the molecular level and aid in the design of more effective drugs .

Design and Synthesis of Biological Activities

The compound has been used in the design and synthesis of biological activities . This involves the creation of new compounds with specific biological effects, which can lead to the development of new drugs .

未来方向

The future directions for research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one could involve further exploration of its anti-tumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

属性

IUPAC Name

2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMTFQWORFEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

Synthesis routes and methods

Procedure details

A solution of 5,6-dihydro-4-(2-phenylhydrazino)-2(1H)-pyridinone (8.0 g) in acetic acid (16 ml) was added over 30 min to concentrated sulphuric acid (16 ml) at 10°-20°. The reaction mixture was stirred for 2 h, then added over 10 min to 2N sodium hydroxide (150 ml) at 15°-25°. The solid product was filtered off, triturated with water (50 ml), then recrystallised from ethanol (20 ml) and dried in vacuo to give the title compound (3.79 g), m.p. 255°, t.l.c. (System B, 100:8:1) Rf 0.2.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 3
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 4
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 5
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Reactant of Route 6
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。